1,4-Bis-(2,2,2-trifluoroethyl)benzene
Description
Properties
IUPAC Name |
1,4-bis(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c11-9(12,13)5-7-1-2-8(4-3-7)6-10(14,15)16/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYBAEIKSZUHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Advancements for 1,4 Bis 2,2,2 Trifluoroethyl Benzene
Classical Synthetic Routes to 1,4-Bis-(2,2,2-trifluoroethyl)benzene
Classical approaches to the synthesis of fluorinated aromatic compounds have historically relied on multi-step sequences, often beginning with readily available halogenated or functionalized benzene (B151609) feedstocks.
Multi-Step Synthesis via Halogenated Precursors
One of the most established strategies for constructing substituted benzene rings involves the functionalization of halogenated precursors. For 1,4-bis-(2,2,2-trifluoroethyl)benzene, a hypothetical classical route would commence from a para-dihalogenated benzene, such as 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene.
A plausible, albeit challenging, multi-step sequence could be envisioned based on the chlorination of p-xylene (B151628) to produce 1,4-bis(trichloromethyl)benzene, followed by fluorination. google.com While this method is effective for producing 1,4-bis(trifluoromethyl)benzene (B1346883), adapting it for the trifluoroethyl homolog would require a different starting material, such as p-diethylbenzene. The benzylic positions would first be halogenated, followed by a challenging fluorination step to yield the desired product. A key difficulty in such routes is controlling the degree of halogenation and the harsh conditions required for fluorination, which can lead to side products and limit functional group tolerance.
Another classical approach involves the Friedel-Crafts reaction. One could propose a two-step sequence starting with the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride, followed by reduction of the resulting ketone. However, achieving clean 1,4-disubstitution via electrophilic aromatic substitution is notoriously difficult, often yielding a mixture of ortho, meta, and para isomers. sci-hub.st
Functionalization of Benzene Derivatives with Trifluoroethyl Groups
Directly introducing two trifluoroethyl groups onto a benzene ring in a para-selective manner using classical methods is a significant synthetic challenge. Traditional Friedel-Crafts alkylation with a trifluoroethylating agent is often hampered by the deactivating nature of the trifluoroethyl group, which would make the introduction of the second group difficult. Furthermore, such reactions typically require harsh Lewis acid catalysts and can suffer from poor regioselectivity and over-alkylation.
An alternative classical strategy could involve the derivatization of terephthalic acid. The carboxylic acid groups could be reduced to alcohols, converted to halides (e.g., using PBr₃), and subsequently reacted with a fluorinating agent. However, this multi-step process is often long and inefficient, generating significant waste.
Modern Catalytic Approaches in the Synthesis of 1,4-Bis-(2,2,2-trifluoroethyl)benzene
Contemporary synthetic chemistry has seen a paradigm shift towards catalytic methods, which offer milder reaction conditions, higher selectivity, and greater efficiency compared to classical routes.
Transition Metal-Catalyzed Coupling Reactions for Trifluoroethylation
Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds. thermofisher.com Cross-coupling reactions are particularly well-suited for the synthesis of 1,4-bis-(2,2,2-trifluoroethyl)benzene. A typical strategy involves the reaction of a 1,4-dihalobenzene with a trifluoroethylating agent in the presence of a palladium or nickel catalyst. umb.edu
A recently developed method utilizes a nickel catalyst for the reductive cross-coupling of (hetero)aryl bromides and chlorides with chlorotrifluoroethane (CF₃CH₂Cl), an inexpensive industrial chemical. sci-hub.ru This approach could be directly applied to 1,4-dibromobenzene or 1,4-dichlorobenzene (B42874) to install the two trifluoroethyl groups. The reaction exhibits high functional group tolerance and proceeds under relatively mild conditions. sci-hub.ru
Another powerful strategy is the direct C-H functionalization of benzene. While challenging, this approach is highly atom-economical. sci-hub.st Gold-catalyzed para-selective C-H alkylation of unactivated arenes with 2,2,2-trifluoroethyl α-aryl-α-diazoesters has been reported. sci-hub.stnih.gov This method demonstrates that high regioselectivity can be achieved without a directing group, offering a potential route to the target molecule by direct, double C-H trifluoroethylation of benzene. nih.gov
Below is a table summarizing various transition metal catalysts and their potential application in synthesizing the target compound.
Table 1: Transition Metal-Catalyzed Approaches for Trifluoroethylation| Catalyst System | Substrate | Trifluoroethyl Source | Reaction Type | Potential for 1,4-disubstitution |
|---|---|---|---|---|
| Nickel/Ligand | Aryl Bromide/Chloride | CF₃CH₂Cl | Reductive Cross-Coupling | High, using 1,4-dihalobenzene |
| Palladium/Ligand | Aryl Boronic Acid | CF₃CH₂I | Suzuki-Miyaura Coupling | High, using benzene-1,4-diboronic acid |
| Gold(I) | Benzene | 2,2,2-Trifluoroethyl α-aryl-α-diazoester | C-H Functionalization | Moderate, potential for di-alkylation but selectivity could be an issue |
| Copper(I) | Aryl Halide | CF₃CH₂Si(CH₃)₃ | Hiyama-type Coupling | Moderate to High, using 1,4-dihalobenzene |
Photoredox Catalysis in the Construction of the 1,4-Bis-(2,2,2-trifluoroethyl)benzene Scaffold
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. acs.orgbeilstein-journals.org This methodology can be harnessed for trifluoroethylation reactions.
The general mechanism involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, engages in a single-electron transfer (SET) with a suitable trifluoroethyl precursor. This generates a trifluoroethyl radical (•CH₂CF₃), which can then add to an aromatic ring like benzene. mdpi.com
For the synthesis of 1,4-bis-(2,2,2-trifluoroethyl)benzene, a potential route would involve the reaction of benzene with a trifluoroethyl radical precursor, like 2,2,2-trifluoroethyl iodide, in the presence of a photocatalyst. The initial addition would form (2,2,2-trifluoroethyl)benzene. A second trifluoroethylation event would then be required. The directing effects of the first trifluoroethyl group would influence the position of the second addition, with the para position being a likely, though not exclusive, target.
A photoredox-catalyzed strategy for the difunctionalization of alkenes has been developed, showcasing the ability to form C-C bonds with trifluoroethyl groups under mild conditions. rsc.org Adapting such a system to arenes is an active area of research. The key advantages of this approach are the use of visible light as a traceless reagent and the mild, often room-temperature, reaction conditions. beilstein-journals.org
Green Chemistry Principles Applied to 1,4-Bis-(2,2,2-trifluoroethyl)benzene Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. researchgate.net Applying these principles to the synthesis of 1,4-bis-(2,2,2-trifluoroethyl)benzene involves evaluating and optimizing synthetic routes to minimize waste, reduce energy consumption, and use safer materials. firp-ula.orgdokumen.pub
Table 2: Green Chemistry Evaluation of Synthetic Routes
| Green Chemistry Principle | Classical Routes (e.g., via Halogenation) | Modern Catalytic Routes (e.g., C-H Activation) |
|---|---|---|
| Prevention | Often generate significant stoichiometric waste (e.g., salts). | Higher efficiency and selectivity lead to less waste. |
| Atom Economy | Low, as many atoms from reagents are not incorporated into the final product. | High, especially in C-H activation where only H₂ is a byproduct. |
| Less Hazardous Synthesis | May use hazardous reagents (e.g., strong acids, harsh fluorinating agents). | Employs catalysts and often milder, safer reagents. |
| Safer Solvents & Auxiliaries | Often require chlorinated or other hazardous solvents. | Can often be performed in greener solvents; some reactions are solvent-free. |
| Design for Energy Efficiency | Frequently require high temperatures and pressures. | Many catalytic reactions, especially photoredox, proceed at ambient temperature. |
| Catalysis | Rely on stoichiometric reagents. | Inherently catalytic, reducing waste and improving efficiency. |
| Reduce Derivatives | Often require protection/deprotection steps, adding to waste and complexity. | Direct functionalization (e.g., C-H activation) avoids unnecessary derivatization. |
Modern catalytic methods, particularly direct C-H functionalization and photoredox catalysis, align well with the principles of green chemistry. Transition metal-catalyzed cross-couplings that utilize inexpensive and abundant starting materials like CF₃CH₂Cl also represent a greener alternative to classical routes. sci-hub.ru The continuous development of more active and selective catalysts, the use of renewable feedstocks, and the design of processes in sustainable solvents or under solvent-free conditions are key to further improving the green credentials of 1,4-bis-(2,2,2-trifluoroethyl)benzene synthesis. rsc.org
Solvent-Free and Atom-Economical Methodologies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as additions and certain catalytic processes, are inherently less wasteful. jocpr.com
One of the most direct potential routes to 1,4-bis-(2,2,2-trifluoroethyl)benzene is the Friedel-Crafts alkylation of benzene. Traditional methods often use alkyl halides, which result in the formation of stoichiometric amounts of halide waste, thus lowering the atom economy. A more atom-economical approach involves the direct use of 2,2,2-trifluoroethanol (B45653). In this reaction, catalyzed by a strong acid, the only byproduct is water, leading to a significantly higher theoretical atom economy. Another strategy is the hydroarylation of a trifluoroethyl-containing alkene, which represents a 100% atom-economical addition reaction.
Silver-mediated C-H substitution reactions offer another pathway that can be conducted under solvent-free conditions. For instance, the reaction of highly fluorinated olefins with arenes in the presence of silver(I) fluoride (B91410) can proceed readily without a solvent, directly forming the C-C bond via C-H activation. acs.org While not specifically documented for the dual trifluoroethylation of benzene, this method illustrates a viable strategy for eliminating solvent waste in fluoroalkylation processes.
Below is a comparative table illustrating the theoretical atom economy for different hypothetical synthetic routes to 1,4-bis-(2,2,2-trifluoroethyl)benzene.
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Friedel-Crafts (Halide Route) | Benzene, 2 x 2,2,2-Trifluoroethyl Chloride | 1,4-Bis-(2,2,2-trifluoroethyl)benzene | 2 x HCl | 77.5% |
| Friedel-Crafts (Alcohol Route) | Benzene, 2 x 2,2,2-Trifluoroethanol | 1,4-Bis-(2,2,2-trifluoroethyl)benzene | 2 x H₂O | 87.6% |
| Cross-Coupling | 1,4-Diiodobenzene, 2 x (CF₃CH₂)₂Zn | 1,4-Bis-(2,2,2-trifluoroethyl)benzene | ZnI₂ | 45.1% |
| Hydroarylation (Addition) | Benzene, 2 x 1,1,1-Trifluoropropene | 1,4-Bis-(2,2,2-trifluoroethyl)benzene | None | 100% |
Note: Calculations are based on molecular weights and assume 100% yield and selectivity for the desired product.
Sustainable Reagents and Catalytic Systems for Efficient Production
The development of sustainable chemical processes relies heavily on the use of environmentally benign reagents and efficient, recyclable catalytic systems.
Sustainable Reagents: A significant advancement in the sustainability of Friedel-Crafts alkylations is the replacement of traditional alkyl halides with alcohols. nih.gov For the synthesis of 1,4-bis-(2,2,2-trifluoroethyl)benzene, using 2,2,2-trifluoroethanol as the alkylating agent instead of a corresponding halide is advantageous. Alcohols are generally less toxic and corrosive, and the reaction's only byproduct is water, which is environmentally harmless. nih.gov
Catalytic Systems: Modern catalysis offers several avenues for the sustainable production of fluoroalkylated arenes.
Heterogeneous Catalysts: Solid acid catalysts are particularly promising for industrial applications due to their ease of separation from the reaction mixture and potential for regeneration and reuse. Materials like montmorillonite (B579905) clay and silica-supported phosphotungstic acid have proven to be highly active and durable catalysts for Friedel-Crafts alkylations with alcohols. nih.govresearchgate.net These catalysts can be employed in packed-bed reactors for continuous processing, further enhancing the sustainability of the operation. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under exceptionally mild conditions. nih.gov This methodology often utilizes radical pathways to achieve transformations that are challenging via traditional ionic mechanisms. rsc.orgresearchgate.net The trifluoromethylation of arenes has been successfully demonstrated using photoredox catalysts, which operate at room temperature using low-cost light sources. nih.gov A similar strategy could be envisioned for a dual trifluoroethylation of benzene, potentially offering a low-energy pathway to the target molecule.
Dual Catalysis: Some challenging transformations benefit from dual catalytic systems that activate both reaction partners. For instance, the combination of a Lewis acid (like iron(III) chloride) and a Lewis base (like diphenyl selenide) has been shown to enable the efficient trifluoromethylthiolation of arenes under mild conditions. acs.org Such synergistic approaches could be adapted for trifluoroethylation, potentially lowering activation barriers and improving reaction efficiency.
Ruthenium Catalysis: For C-H functionalization reactions, which are inherently atom-economical, advancements have been made in developing more sustainable catalyst systems. Ruthenium-catalyzed C-H arylation, for example, has been optimized to proceed in greener solvents, at lower temperatures, and with reduced catalyst loadings, demonstrating a commitment to improving the environmental credentials of such processes. nih.govrsc.org
Process Intensification and Scale-Up Considerations for 1,4-Bis-(2,2,2-trifluoroethyl)benzene
Process intensification involves the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. When scaling a reaction from the laboratory to an industrial plant, numerous factors must be considered to ensure safety, efficiency, and consistent product quality. adesisinc.com
A primary challenge in scaling up is managing heat transfer. As the volume of a reactor increases, its surface area does not increase proportionally. This decrease in the surface-area-to-volume ratio can make it difficult to remove heat from exothermic reactions, potentially leading to a dangerous "runaway reaction". catsci.comthechemicalengineer.com Other critical scale-up considerations include ensuring effective mixing, managing mass transfer between phases, and handling raw materials and waste streams safely and efficiently. reddit.com
| Scale | Volume (L) | Surface Area (m²) | Surface Area : Volume Ratio (m⁻¹) |
| Laboratory | 1 | 0.048 | 48 |
| Kilo-lab | 20 | 0.36 | 18 |
| Pilot Plant | 1,000 | 4.8 | 4.8 |
| Production | 10,000 | 21.5 | 2.15 |
Note: Data represents a simplified model of a spherical reactor and illustrates the principle of decreasing surface-area-to-volume ratio with scale-up. catsci.com
Optimization Strategies for Reaction Yield and Selectivity
Optimizing a chemical reaction is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts and unreacted starting materials. For the synthesis of 1,4-bis-(2,2,2-trifluoroethyl)benzene, the key challenges are driving the reaction to completion (dialkylation) and ensuring high selectivity for the para isomer over the ortho and meta products. youtube.com
Key parameters for optimization in a potential Friedel-Crafts synthesis include:
Catalyst Selection and Loading: The choice of acid catalyst is critical. While traditional Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and generate significant waste. wikipedia.org Heterogeneous catalysts like activated montmorillonite clay or zeolites are preferable for their recyclability. nih.gov Optimization involves screening different catalysts and adjusting the loading to find the balance between reaction rate and cost.
Reaction Temperature: Temperature affects both the reaction rate and selectivity. Higher temperatures can increase the rate but may lead to more side products or catalyst degradation. A thorough study is needed to identify the optimal temperature profile.
Reactant Stoichiometry: The molar ratio of the trifluoroethylating agent to benzene is a key factor. An excess of the alkylating agent is typically required to favor the formation of the disubstituted product. However, too large an excess can lead to the formation of polysubstituted byproducts and increases costs.
Solvent: The solvent can influence catalyst activity and product selectivity. While solvent-free conditions are ideal for atom economy, in some cases a solvent is necessary. acs.org For Friedel-Crafts reactions, non-coordinating solvents are often used. Recent studies have focused on identifying greener solvent alternatives. nih.gov
Selectivity Control: Achieving high para-selectivity is a significant challenge. The initial trifluoroethyl group is an ortho-, para-director, but steric hindrance can favor para-substitution. In some cases, specialized catalytic systems can be employed to enhance regioselectivity. For example, a gold-catalyzed C-H alkylation of unactivated arenes has been reported to achieve high para-selectivity without the need for a directing group, a strategy that could be applicable here. nih.gov
The following table shows hypothetical optimization data for a Friedel-Crafts alkylation, illustrating how changing conditions can affect outcomes.
| Entry | Catalyst | Temperature (°C) | Benzene/Alkylating Agent Ratio | Conversion (%) | Yield of 1,4-isomer (%) | Selectivity (para:ortho) |
| 1 | AlCl₃ (2.2 eq) | 60 | 1:2.5 | 95 | 55 | 1.5 : 1 |
| 2 | Montmorillonite K10 | 120 | 1:3 | 88 | 70 | 4 : 1 |
| 3 | Montmorillonite K10 | 140 | 1:3 | 98 | 75 | 3.5 : 1 |
| 4 | H-BEA Zeolite | 120 | 1:4 | 92 | 80 | 6 : 1 |
Continuous Flow Synthesis Techniques for Industrial Applications
Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for industrial applications. vapourtec.com This technology is a key component of process intensification.
For a reaction like the Friedel-Crafts alkylation, a continuous flow setup would typically involve pumping a solution of benzene and the trifluoroethylating agent through a heated tube or column packed with a solid acid catalyst (a packed-bed reactor). nih.govresearchgate.net
The advantages of this approach include:
Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with highly reactive intermediates or exothermic events. google.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. nih.gov
Increased Productivity and Scalability: Production can be scaled up by simply running the system for a longer period or by "numbering-up" (running multiple reactors in parallel), rather than designing larger, more complex batch reactors.
Facilitated Catalyst Use: Heterogeneous catalysts are ideally suited for flow chemistry. They can be packed into a column, allowing the product stream to flow through continuously while the catalyst remains in place, simplifying product purification and enabling long-term catalyst use. researchgate.netrsc.org
The table below compares key aspects of batch versus continuous flow processing for a representative Friedel-Crafts alkylation.
| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow |
| Heat Transfer | Poor (low surface area/volume) | Excellent (high surface area/volume) | Improved safety and temperature control |
| Mixing | Can be inefficient, especially on scale | Rapid and efficient | Higher reaction rates and consistency |
| Scalability | Difficult, requires vessel redesign | Straightforward (time or numbering-up) | Faster development and implementation |
| Catalyst Handling | Requires separation post-reaction | Catalyst is stationary in a packed bed | Simplified purification, easy catalyst reuse |
| Safety | High risk due to large volumes | Low risk due to small reactor volume | Inherently safer process |
By leveraging continuous flow techniques, the synthesis of 1,4-bis-(2,2,2-trifluoroethyl)benzene can be transformed from a challenging laboratory procedure into a safe, efficient, and scalable industrial process. vapourtec.com
Reactivity and Mechanistic Investigations of 1,4 Bis 2,2,2 Trifluoroethyl Benzene
Electrophilic Aromatic Substitution Reactions of 1,4-Bis-(2,2,2-trifluoroethyl)benzene
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the aromatic ring is highly sensitive to the nature of the substituents it carries. Groups that withdraw electron density from the ring decrease its nucleophilicity, making it less reactive towards electrophiles. openstax.orgmasterorganicchemistry.comlibretexts.org
The directing effect of substituents in EAS is a critical factor in determining the structure of the products. For 1,4-bis-(2,2,2-trifluoroethyl)benzene, the two trifluoroethyl groups are positioned para to each other. Both are deactivating groups, and such groups are known to direct incoming electrophiles to the meta position relative to themselves. libretexts.orglibretexts.orgquora.com
In this specific molecule, the positions ortho to one trifluoroethyl group are simultaneously meta to the other. Therefore, the directing effects of the two groups are reinforcing, both directing substitution to the same available carbons (positions 2, 3, 5, and 6). libretexts.org All four of these positions are electronically equivalent.
The primary factor influencing the substitution pattern is the powerful meta-directing influence of the electron-withdrawing groups. libretexts.orgrsc.org However, steric hindrance can also play a role. The 2,2,2-trifluoroethyl group is sterically more demanding than a hydrogen atom. mdpi.com This bulkiness can hinder the approach of an electrophile to the positions immediately adjacent (ortho) to the substituents. In a disubstituted ring like this, every available position for substitution is ortho to one of the trifluoroethyl groups. While the electronic effect strongly favors substitution at these positions (which are meta to the other group), significant steric hindrance from the trifluoroethyl moieties could potentially require more forcing reaction conditions compared to a less hindered deactivated ring.
The predicted outcome for an electrophilic aromatic substitution reaction, such as nitration or halogenation, on 1,4-bis-(2,2,2-trifluoroethyl)benzene is the formation of a single mono-substituted product, 1-E-2,5-bis-(2,2,2-trifluoroethyl)benzene (where E is the electrophile), as all four possible substitution sites are equivalent.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 1,4-Bis-(2,2,2-trifluoroethyl)benzene
| Reaction Type | Reagents | Predicted Major Product | Directing Influence |
| Nitration | HNO₃ / H₂SO₄ | 1-Nitro-2,5-bis-(2,2,2-trifluoroethyl)benzene | Meta-directing |
| Bromination | Br₂ / FeBr₃ | 1-Bromo-2,5-bis-(2,2,2-trifluoroethyl)benzene | Meta-directing |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction unlikely to proceed | Strong deactivation |
| Sulfonation | SO₃ / H₂SO₄ | 2,5-Bis-(2,2,2-trifluoroethyl)benzenesulfonic acid | Meta-directing |
The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. wikipedia.org This effect is transmitted through the sigma bonds, pulling electron density away from the methylene (B1212753) group and, subsequently, from the aromatic ring.
This withdrawal of electron density has two major consequences for electrophilic aromatic substitution:
Ring Deactivation : The benzene ring becomes significantly less electron-rich than unsubstituted benzene. Since the rate-determining step of EAS involves the aromatic ring acting as a nucleophile to attack the electrophile, this reduction in electron density deactivates the ring, making the reaction much slower than that of benzene. masterorganicchemistry.comvanderbilt.edu The presence of two such groups further exacerbates this deactivation. Reactions like Friedel-Crafts alkylation and acylation, which are sensitive to deactivating groups, are generally not feasible on such strongly deactivated rings. uomustansiriyah.edu.iq
Destabilization of the Intermediate : The mechanism of EAS proceeds through a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu Electron-withdrawing groups destabilize this cationic intermediate. The trifluoroethyl groups strongly disfavor the development of a positive charge at the ortho and para positions. Consequently, attack at the meta position is favored, as the resulting arenium ion intermediate avoids placing the positive charge on the carbon atom directly attached to the deactivating substituent. libretexts.orgvanderbilt.eduyoutube.com
Directed Metalation and Cross-Coupling Reactions Involving 1,4-Bis-(2,2,2-trifluoroethyl)benzene Derivatives
Functionalization of the 1,4-bis-(2,2,2-trifluoroethyl)benzene core can also be achieved through modern organometallic methods, although the electronic properties of the substituents present unique challenges and opportunities.
Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. The process typically requires a directing metalation group (DMG), which contains a heteroatom that can coordinate to an organolithium base, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The 2,2,2-trifluoroethyl group lacks a suitable heteroatom for chelation and is not a conventional DMG. Therefore, direct C-H activation via a DoM pathway on 1,4-bis-(2,2,2-trifluoroethyl)benzene is not a viable strategy.
A more practical approach to generating an organometallic derivative would be through halogen-metal exchange. For example, bromination of the parent compound would yield 1-bromo-2,5-bis-(2,2,2-trifluoroethyl)benzene. This aryl bromide could then be treated with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperature to generate the corresponding aryllithium species. This organometallic intermediate is a powerful nucleophile and can be trapped with various electrophiles to install a wide range of functional groups.
Once a halogenated derivative is obtained, it can serve as a substrate in palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com These reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling : The coupling of an aryl halide (e.g., 1-bromo-2,5-bis-(2,2,2-trifluoroethyl)benzene) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.
Heck Coupling : The reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Buchwald-Hartwig Amination : The palladium-catalyzed coupling of an aryl halide with an amine to form a C-N bond.
The success of these cross-coupling reactions on a substrate like 1-bromo-2,5-bis-(2,2,2-trifluoroethyl)benzene would depend on finding suitable catalytic conditions (ligand, base, solvent) to overcome the electronic deactivation of the ring, which can sometimes hinder the initial oxidative addition step in the catalytic cycle. researchgate.net
Ortho-Lithiation and Related Metalation Strategies
Directed ortho-lithiation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. rsc.orgcardiff.ac.uk The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. rsc.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. rsc.org
A detailed mechanistic study on the ortholithiation of 1,4-bis(trifluoromethyl)benzene (B1346883) using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78 °C revealed a complex kinetic profile. acs.org The reaction is sensitive to reaction conditions, including the concentration of LDA and the presence of lithium chloride (LiCl), which can either accelerate or inhibit the metalation under non-equilibrium conditions. acs.org The study highlighted that the reaction proceeds through rate-limiting dimer- and tetramer-based aggregation states of the organolithium reagent. acs.org
Key Findings from the Ortholithiation of 1,4-Bis(trifluoromethyl)benzene: acs.org
| Parameter | Observation |
| Reagent | Lithium diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Kinetics | Complex, non-equilibrium kinetics |
| Influence of LiCl | Can accelerate or inhibit the reaction |
| Rate-limiting step | Involves aggregates of the lithium amide |
This data is based on the study of 1,4-bis(trifluoromethyl)benzene and is presented as a model for the potential reactivity of 1,4-bis-(2,2,2-trifluoroethyl)benzene.
Based on these findings, it is plausible that the ortho-lithiation of 1,4-bis-(2,2,2-trifluoroethyl)benzene would proceed under similar conditions, utilizing a strong, non-nucleophilic base like LDA to avoid addition to the electrophilic aromatic ring. The resulting dilithiated species would be a valuable intermediate for the synthesis of symmetrically tetrasubstituted benzene derivatives.
Palladium-Catalyzed Cross-Coupling for Further Functionalization
The aryllithium intermediates generated from the ortho-lithiation of 1,4-bis-(2,2,2-trifluoroethyl)benzene are poised for further functionalization via transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govacs.org
Following the ortho-lithiation of 1,4-bis-(2,2,2-trifluoroethyl)benzene, a transmetalation step to a different metal, such as zinc, tin, or boron, can precede the palladium-catalyzed cross-coupling. This approach often provides intermediates with enhanced stability and reactivity for the subsequent coupling step. For instance, the conversion of the aryllithium species to an organoboron compound would allow for participation in Suzuki-Miyaura cross-coupling reactions. beilstein-journals.orgbris.ac.uk
While direct experimental evidence for the palladium-catalyzed cross-coupling of lithiated 1,4-bis-(2,2,2-trifluoroethyl)benzene is not available in the reviewed literature, the general applicability of these methods to a wide range of aryllithium and related organometallic compounds is well-established. wikipedia.orgorganicchemistrydata.org The successful execution of such a synthetic sequence would provide access to a diverse array of functionalized 1,4-bis-(2,2,2-trifluoroethyl)benzene derivatives.
Radical Reactions and Polymerization Initiation
The generation of radical species and their application in polymerization are key areas of modern organic and polymer chemistry. The unique electronic properties of fluorinated compounds can influence their behavior in radical processes.
Generation of Radical Species from 1,4-Bis-(2,2,2-trifluoroethyl)benzene
Scientific literature from the conducted searches does not provide specific methods for the generation of radical species directly from 1,4-bis-(2,2,2-trifluoroethyl)benzene. Generally, aryl radicals can be generated from aryl halides, diazonium salts, or through direct hydrogen abstraction from the aromatic ring. researchgate.net Given the activated C-H bonds on the aromatic ring of 1,4-bis-(2,2,2-trifluoroethyl)benzene, it is conceivable that radical generation could be achieved under specific conditions, for instance, using potent hydrogen abstracting agents or via photoredox catalysis. beilstein-journals.org However, no such studies have been reported for this particular compound.
Applications in Controlled Radical Polymerization Systems
There is no available research in the surveyed literature detailing the use of 1,4-bis-(2,2,2-trifluoroethyl)benzene or its derivatives as initiators or mediators in controlled radical polymerization (CRP) systems. CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, rely on initiators that can generate a controlled concentration of propagating radicals.
While various fluorinated monomers, such as 2,2,2-trifluoroethyl acrylate (B77674) and 2,2,2-trifluoroethyl methacrylate, are used in radical polymerizations to synthesize fluorinated polymers with specific properties, researchgate.netnih.govrsc.org the role of 1,4-bis-(2,2,2-trifluoroethyl)benzene in initiating such polymerizations has not been explored. The development of initiators based on this scaffold would require the introduction of a functional group capable of generating a radical species under thermal or photochemical conditions.
Advanced Spectroscopic and Structural Elucidation of 1,4 Bis 2,2,2 Trifluoroethyl Benzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and chemical environment of atoms. For fluorinated compounds like 1,4-Bis-(2,2,2-trifluoroethyl)benzene, multi-nuclear NMR is particularly insightful.
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for an unambiguous assignment of all atoms in the 1,4-Bis-(2,2,2-trifluoroethyl)benzene molecule. Due to the molecule's C2h symmetry, the number of unique signals is simplified.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The four aromatic protons are chemically and magnetically equivalent, giving rise to a single sharp signal (singlet). The four methylene (B1212753) (CH₂) protons, located on the two equivalent ethyl side chains, are also equivalent. Their signal appears as a quartet due to spin-spin coupling with the three adjacent fluorine atoms of the CF₃ group. The chemical shift of these methylene protons is influenced by the strong electron-withdrawing effect of the trifluoromethyl group.
¹³C NMR: The carbon-13 NMR spectrum is anticipated to show four distinct signals. Two signals correspond to the aromatic carbons: one for the two carbons directly attached to the trifluoroethyl groups (ipso-carbons) and one for the four carbons bearing hydrogen atoms (CH carbons). The other two signals arise from the side chains: one for the methylene carbons (CH₂) and one for the trifluoromethyl carbons (CF₃). A key feature is the presence of carbon-fluorine (C-F) coupling. The CF₃ carbon signal appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), while the CH₂ carbon signal also appears as a quartet due to two-bond coupling to the fluorine atoms (²JCF).
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. wikipedia.orgrsc.org In 1,4-Bis-(2,2,2-trifluoroethyl)benzene, the six fluorine atoms are chemically equivalent. Their signal is split into a triplet by the two adjacent methylene protons (³JHF). The chemical shift of the CF₃ group is characteristic of trifluoroethyl moieties attached to an aromatic ring. beilstein-journals.org
Table 1: Predicted 1D NMR Data for 1,4-Bis-(2,2,2-trifluoroethyl)benzene in CDCl₃ Predicted values are based on data from structurally similar compounds like (2,2,2-Trifluoroethyl)benzene. beilstein-journals.orgrsc.org
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Ar-H | ~7.25 | s (singlet) | - |
| Ar-CH ₂-CF₃ | ~3.35 | q (quartet) | ³JHF ≈ 10.5 Hz | |
| ¹³C | C F₃ | ~125.5 | q (quartet) | ¹JCF ≈ 276 Hz |
| Ar-C H₂-CF₃ | ~39.8 | q (quartet) | ²JCF ≈ 30 Hz | |
| C H (Aromatic) | ~129.5 | s (singlet) | - | |
| C -CH₂ (Aromatic) | ~131.0 | t (triplet) | ³JCF ≈ 5 Hz | |
| ¹⁹F | -CF ₃ | ~-65.8 | t (triplet) | ³JHF ≈ 10.5 Hz |
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be trivial for this symmetric molecule, showing no cross-peaks as there are no vicinal or geminal proton-proton couplings. However, a ¹H-¹⁹F COSY (or HETCOR) would be highly informative, displaying a clear cross-peak between the methylene protons (3.35 ppm) and the trifluoromethyl fluorines (-65.8 ppm), confirming their three-bond (³JHF) coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, the HSQC spectrum would show two cross-peaks: one connecting the aromatic proton signal (~7.25 ppm) to the aromatic CH carbon signal (~129.5 ppm) and another linking the methylene proton signal (~3.35 ppm) to the methylene carbon signal (~39.8 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations and is crucial for piecing together the molecular skeleton. Key expected correlations would include the methylene protons (~3.35 ppm) to the ipso-aromatic carbon (~131.0 ppm, ³JCH) and the trifluoromethyl carbon (~125.5 ppm, ²JCH). Additionally, the aromatic protons (~7.25 ppm) would show correlations to both types of aromatic carbons.
Table 2: Expected 2D NMR Correlations for 1,4-Bis-(2,2,2-trifluoroethyl)benzene
| Experiment | Correlating Nuclei (¹H → ¹³C) | Type of Correlation | Structural Information Confirmed |
| HSQC | Ar-H → Ar-C H | ¹JCH | Direct attachment of aromatic protons to carbons. |
| -CH ₂- → -C H₂- | ¹JCH | Direct attachment of methylene protons to carbons. | |
| HMBC | -CH ₂- → C -CH₂ (ipso) | ³JCH | Connectivity of ethyl group to the benzene (B151609) ring. |
| -CH ₂- → C F₃ | ²JCH | Connectivity within the trifluoroethyl side chain. | |
| Ar-H → C -CH₂ (ipso) | ³JCH | Proximity of aromatic protons to substituted carbons. | |
| Ar-H → Ar-C H | ²JCH | Connectivity within the aromatic ring. |
While solution-state NMR provides data on molecules in a dynamic, averaged state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid phase. nih.gov For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, ssNMR could be used to:
Distinguish Polymorphs: Different crystalline forms (polymorphs) would result in distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions, leading to variations in chemical shifts.
Characterize Amorphous vs. Crystalline States: Amorphous forms typically yield broader spectral lines compared to the sharp lines of highly ordered crystalline materials.
Analyze Molecular Conformation: In the solid state, rotation around the aryl-CH₂ bond may be restricted. ssNMR can detect if multiple conformations are "frozen" in the crystal lattice, which would lead to a splitting of signals that appear equivalent in solution. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org
High-resolution mass spectrometry (HRMS) measures m/z values with very high precision (typically to four or more decimal places). lcms.cz This accuracy allows for the determination of a molecule's elemental formula, distinguishing it from other compounds with the same nominal mass. For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, HRMS is essential for confirming its molecular formula of C₁₀H₈F₆.
Table 3: HRMS Data for 1,4-Bis-(2,2,2-trifluoroethyl)benzene (C₁₀H₈F₆)
| Ion Species | Calculated Exact Mass (m/z) |
| [M]⁺• (Molecular Ion) | 242.05299 |
| [M+H]⁺ (Protonated Molecule) | 243.06082 |
When a molecule is ionized in a mass spectrometer (e.g., by electron ionization), the resulting molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides a "fingerprint" that helps to elucidate the molecular structure.
For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, the primary fragmentation pathways are expected to involve the cleavage of bonds in the side chains.
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring (benzylic cleavage), which results in the formation of a stable tropylium-like cation. Loss of a trifluoroethyl radical (•CH₂CF₃) would lead to a fragment ion at m/z 159.0345.
Loss of CF₃: Cleavage of the C-C bond within the side chain can lead to the loss of a trifluoromethyl radical (•CF₃). This would result in a prominent fragment ion at m/z 173.0602.
Molecular Ion: The molecular ion peak at m/z 242.0530 is expected to be observed, as the aromatic ring provides stability.
Table 4: Predicted Major Fragments for 1,4-Bis-(2,2,2-trifluoroethyl)benzene in EI-MS
| m/z (Calculated) | Ion Formula | Description of Loss |
| 242.0530 | [C₁₀H₈F₆]⁺• | Molecular Ion (M⁺•) |
| 173.0602 | [C₉H₈F₃]⁺ | Loss of •CF₃ radical |
| 159.0345 | [C₈H₅F₃]⁺• | Loss of •CH₂CF₃ radical |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion (further fragmentation) |
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For 1,4-bis-(2,2,2-trifluoroethyl)benzene, both single crystal and powder X-ray diffraction techniques would be invaluable in determining its precise molecular geometry, conformation, and crystalline packing.
Single crystal X-ray diffraction (SC-XRD) allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. Although a crystal structure for 1,4-bis-(2,2,2-trifluoroethyl)benzene has not been reported, data from analogous structures, such as 1,4-bis(fluoromethyl)benzene, can provide significant insights. nih.govresearchgate.net
In the case of 1,4-bis(fluoromethyl)benzene, the molecule lies across a crystallographic inversion center, which suggests a planar conformation of the benzene ring. nih.govresearchgate.net It is reasonable to hypothesize that 1,4-bis-(2,2,2-trifluoroethyl)benzene would also adopt a similar centrosymmetric conformation in the crystalline state, with the trifluoroethyl groups oriented in an anti-periplanar fashion relative to each other. The key geometric parameters for 1,4-bis(fluoromethyl)benzene are presented in the table below, which can serve as a model for the target compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C8H8F2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.1886 (2) |
| b (Å) | 5.0152 (2) |
| c (Å) | 10.4750 (4) |
| β (°) | 95.107 (2) |
| Volume (Å3) | 323.82 (2) |
Intermolecular interactions play a crucial role in the crystal packing. For 1,4-bis(fluoromethyl)benzene, intermolecular C—H···F interactions link neighboring molecules into infinite chains. nih.govresearchgate.net Additionally, C—H···π interactions are observed. nih.govresearchgate.net Similar interactions would be expected to govern the crystal structure of 1,4-bis-(2,2,2-trifluoroethyl)benzene, with the highly electronegative fluorine atoms of the trifluoroethyl groups acting as hydrogen bond acceptors.
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and investigating polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs can exhibit distinct physical properties.
A hypothetical PXRD pattern for 1,4-bis-(2,2,2-trifluoroethyl)benzene would be characterized by a unique set of diffraction peaks (2θ values) and intensities, serving as a fingerprint for its crystalline form. By comparing the experimental PXRD pattern with those simulated from single-crystal data, one can confirm the phase purity of a bulk sample. While no experimental PXRD data for the target compound is available, studies on other benzene derivatives demonstrate the utility of this technique in characterizing different crystalline forms.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 1,4-bis-(2,2,2-trifluoroethyl)benzene, the FT-IR spectrum would be dominated by characteristic absorption bands of the trifluoroethyl groups and the para-substituted benzene ring.
Based on general knowledge of related compounds, the following table summarizes the expected characteristic IR absorption bands. spectroscopyonline.comresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Ring Stretch | 1625 - 1575 and 1525 - 1475 |
| C-F Stretch | 1400 - 1000 (strong and broad) |
| Aromatic C-H Out-of-Plane Bend (para-substitution) | 860 - 800 |
The strong absorptions arising from the C-F stretching vibrations of the trifluoromethyl groups would be a prominent feature in the spectrum. The position of the C-H out-of-plane bending vibration would be indicative of the 1,4-disubstitution pattern on the benzene ring. spectroscopyonline.com
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1,4-bis-(2,2,2-trifluoroethyl)benzene would provide a unique molecular fingerprint.
Key expected Raman bands are outlined in the table below, based on data from analogous compounds. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber Range (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3050 |
| Ring Breathing Mode | ~1000 |
| Trigonal Ring Breathing | ~1600 |
| C-CF3 Stretch | Likely in the 800 - 600 region |
| Low-frequency modes (substituent torsions/bends) | < 400 |
The symmetric ring breathing mode of the para-substituted benzene ring is typically a strong and sharp band in the Raman spectrum. Studies on alkylbenzenes have shown that low-frequency modes corresponding to the bending and torsional motions of the alkyl substituent can exhibit enhanced Raman intensities due to σ-π interactions between the alkyl chain and the benzene ring. researchgate.net A similar effect might be observed for the trifluoroethyl groups in the target compound.
Advanced Spectroscopic Probes for Electronic Structure
Advanced spectroscopic techniques, often complemented by computational chemistry, can probe the electronic structure of molecules. The introduction of highly electronegative fluorine atoms is known to significantly influence the electronic properties of aromatic systems.
The electronic absorption spectrum of benzene and its derivatives is a topic of extensive study. aps.org Fluorination of benzene rings generally leads to a decrease in the aromaticity due to the electron-withdrawing effect of the fluorine atoms. researchgate.net This alteration in electronic structure is reflected in the electronic absorption spectra.
For instance, studies on perfluorocycloparaphenylenes have shown a hypsochromic shift (a shift to shorter wavelengths) in their UV absorption peaks compared to their non-fluorinated counterparts. nih.gov This is attributed to the stabilization of the molecular orbitals by the electronegative fluorine atoms, leading to a wider HOMO-LUMO gap. nih.gov It is therefore anticipated that 1,4-bis-(2,2,2-trifluoroethyl)benzene would also exhibit a UV absorption maximum at a shorter wavelength compared to its non-fluorinated analog, 1,4-diethylbenzene.
Further investigation using techniques such as photoelectron spectroscopy could provide detailed information on the ionization energies of the molecular orbitals, offering deeper insights into the electronic effects of the trifluoroethyl substitution. uni-frankfurt.de
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic transitions of benzene and its derivatives are well-characterized, typically involving π → π* transitions within the aromatic ring. The introduction of substituents can alter the energy of these transitions, leading to shifts in the absorption and emission spectra. For 1,4-disubstituted benzenes, the nature and position of the substituents dictate the extent of these spectral shifts.
A known fluorescent compound, 1,4-Bis(trifluoromethyl)benzene (B1346883), exhibits an excitation peak at 262 nm and an emission peak at 283 nm. aatbio.com These transitions are characteristic of the π → π* transitions within the substituted benzene ring. The benzene molecule itself displays three primary absorption bands originating from π→π* transitions, with a prominent band around 255-256 nm (B-band). wikipedia.orgspcmc.ac.in The presence of two trifluoromethyl groups in the para position appears to cause a slight bathochromic (red) shift in the absorption maximum, a common effect of substitution on the benzene chromophore. spcmc.ac.in
The following table summarizes the available spectroscopic data for the analogous compound, 1,4-Bis(trifluoromethyl)benzene.
| Compound Name | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) |
| 1,4-Bis(trifluoromethyl)benzene | 262 nm | 283 nm |
| Data sourced from AAT Bioquest for 1,4-Bis(trifluoromethyl)benzene, a structurally similar compound. aatbio.com |
It is anticipated that 1,4-Bis-(2,2,2-trifluoroethyl)benzene would exhibit a similar UV-Visible absorption and fluorescence profile, with absorption and emission maxima in the deep UV region, characteristic of the modified benzene π-system. The insulating CH₂ group in the trifluoroethyl substituent might slightly modulate the electronic effects compared to the trifluoromethyl group, potentially leading to minor shifts in the observed spectra.
Photoelectron Spectroscopy (XPS, UPS) for Electronic State Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. X-ray Photoelectron Spectroscopy (XPS) typically uses X-rays to ionize core-level electrons, providing information about the elemental composition and chemical environment of atoms. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe valence-level electrons, offering insights into the molecular orbitals involved in chemical bonding.
Direct experimental XPS and UPS data for 1,4-Bis-(2,2,2-trifluoroethyl)benzene were not found in the reviewed literature. However, extensive studies on fluorinated benzenes provide a strong basis for predicting the key features of its photoelectron spectra. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS):
The XPS spectrum of 1,4-Bis-(2,2,2-trifluoroethyl)benzene is expected to show distinct peaks for the core levels of carbon (C 1s), fluorine (F 1s), and potentially oxygen (O 1s) if any surface oxidation is present.
C 1s Spectrum: The C 1s region would be particularly informative. Due to the presence of different chemical environments for the carbon atoms, multiple peaks or a broadened envelope are expected.
The carbon atoms of the benzene ring will have a characteristic binding energy.
The carbon atoms of the CH₂ groups will be shifted to a higher binding energy due to the proximity of the electron-withdrawing CF₃ group.
The carbon atoms of the CF₃ groups will exhibit the largest chemical shift to a significantly higher binding energy due to the strong electronegativity of the three attached fluorine atoms. This phenomenon is well-documented for fluorinated organic compounds. researchgate.net
F 1s Spectrum: A single, intense F 1s peak is expected, characteristic of fluorine atoms in a trifluoromethyl group.
Analysis of the binding energies and their chemical shifts would confirm the chemical structure and provide detailed information about the electronic effects of the trifluoroethyl substituents on the benzene ring.
Ultraviolet Photoelectron Spectroscopy (UPS):
The UPS spectrum reveals the electronic structure of the valence orbitals. For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, the spectrum would be a modification of the well-known UPS spectrum of benzene.
The highest occupied molecular orbitals (HOMOs) of benzene are the degenerate π orbitals. Substitution with electron-withdrawing groups like trifluoroethyl is expected to stabilize these orbitals, leading to an increase in their ionization potentials (higher binding energy) compared to unsubstituted benzene. rsc.org
The progressive substitution of fluorine on a benzene ring is known to cause systematic changes in the photoelectron spectra, which can be correlated with the inductive and resonance effects of the substituents. rsc.orgresearchgate.net The trifluoroethyl groups, being strongly inductive electron-withdrawing groups, would significantly perturb the π-system of the benzene ring.
The spectrum would also contain features corresponding to the σ orbitals of the benzene ring and the C-C and C-H bonds of the ethyl groups, as well as the lone pairs of the fluorine atoms, though these would be at higher binding energies.
By comparing the UPS spectrum of 1,4-Bis-(2,2,2-trifluoroethyl)benzene with that of benzene and other fluorinated derivatives, a detailed assignment of the molecular orbitals and a quantitative understanding of the electronic perturbations induced by the trifluoroethyl substituents could be achieved.
Theoretical and Computational Chemistry of 1,4 Bis 2,2,2 Trifluoroethyl Benzene
Conformational Analysis and Potential Energy Surfaces
The two trifluoroethyl side chains in 1,4-Bis-(2,2,2-trifluoroethyl)benzene can rotate around the C(ring)-CH₂ and CH₂-CF₃ bonds, leading to multiple possible three-dimensional arrangements, or conformations. libretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. libretexts.org
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. youtube.com It is much faster than quantum mechanical methods, making it ideal for exploring the vast conformational space of flexible molecules. A "force field," which is a set of parameters describing the energy of bond stretches, angle bends, and torsions, is used to calculate the potential energy of a given conformation. youtube.comarxiv.org
For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, MM simulations would be used to generate a potential energy surface (PES), mapping out the energy as a function of the dihedral angles of the two side chains. This would identify the low-energy conformers. Studies on similar para-dialkylbenzenes have shown that the interactions between the two side chains can lead to a complex, "egg carton" shaped potential energy surface with numerous local minima. nih.gov Molecular Dynamics (MD) simulations, which simulate the movement of atoms over time, could then be used to study the dynamic behavior of the molecule and the rates of interconversion between different conformers at various temperatures. researchgate.net
The energy required to rotate a part of a molecule around a single bond is known as the rotational barrier. These barriers are determined by a combination of torsional strain and steric interactions (repulsion between non-bonded atoms). nih.gov
In 1,4-Bis-(2,2,2-trifluoroethyl)benzene, the key rotational barriers are around the C(ring)–CH₂ bonds. The transition states for this rotation would likely involve the trifluoroethyl group passing by the ortho-hydrogens on the benzene (B151609) ring. DFT calculations are well-suited for accurately determining the energies of the ground state conformers and the transition states connecting them. researchgate.net The difference in energy corresponds to the rotational barrier. These calculations would quantify the steric hindrance imposed by the bulky -CF₃ groups and their interaction with the aromatic ring. researchgate.net
An illustrative table of potential low-energy conformers defined by the C-C-C-C dihedral angles of the two ethyl chains is shown below.
| Conformer | Side Chain 1 Dihedral | Side Chain 2 Dihedral | Description |
|---|---|---|---|
| Anti-Anti | ~180° (anti-periplanar) | ~180° (anti-periplanar) | Both side chains extend away from each other. Likely the global minimum due to minimal steric hindrance. |
| Anti-Gauche | ~180° (anti-periplanar) | ±~60° (synclinal/gauche) | One chain is extended, while the other is bent relative to the ring. |
| Gauche-Gauche | ±~60° (synclinal/gauche) | ±~60° (synclinal/gauche) | Both chains are bent. Multiple isomers (syn/anti) are possible depending on the relative direction of the bends. |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the properties associated with different types of spectroscopy, theoretical models can aid in the identification and characterization of molecules.
For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, Time-Dependent DFT (TD-DFT) would be used to predict the electronic absorption spectrum (UV-Vis). nih.govresearchgate.net These calculations yield the energies of electronic transitions (e.g., π-π* transitions in the benzene ring) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.
Calculations of vibrational frequencies using DFT can predict the Infrared (IR) and Raman spectra. The computed frequencies and intensities for different vibrational modes (e.g., C-F stretches, C-H stretches, ring breathing modes) can be compared directly with experimental spectra to confirm the molecular structure and identify characteristic peaks.
Finally, NMR chemical shifts (¹H, ¹³C, and ¹⁹F) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts and coupling constants would provide a theoretical spectrum that is essential for interpreting experimental NMR data and confirming the structure and conformation of the molecule in solution.
Computational NMR Chemical Shift Prediction and Validation
Computational quantum chemistry is a powerful tool for the prediction of nuclear magnetic resonance (NMR) chemical shifts. For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory can be employed to calculate the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁹F). These calculations are typically performed on a geometry-optimized structure of the molecule.
The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For fluorinated organic molecules, it is often necessary to use basis sets that can adequately describe the electronic environment of the fluorine atoms. The predicted chemical shifts are then compared with experimental data for validation. Discrepancies between the calculated and experimental values can often be attributed to factors such as solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.
Table 1: Predicted vs. Experimental NMR Chemical Shifts for 1,4-Bis-(2,2,2-trifluoroethyl)benzene Note: The data in this table is illustrative and based on typical computational accuracy. Actual experimental and computational values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H (aromatic) | 7.25 | 7.18 |
| ¹H (ethyl) | 3.15 | 3.09 |
| ¹³C (aromatic, substituted) | 138.5 | 137.9 |
| ¹³C (aromatic, unsubstituted) | 129.8 | 129.2 |
| ¹³C (ethyl, CH₂) | 35.2 | 34.6 |
| ¹³C (ethyl, CF₃) | 125.4 (q, J ≈ 277 Hz) | 124.9 (q, J ≈ 277 Hz) |
| ¹⁹F | -63.2 | -62.8 |
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities. For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, these calculations are typically performed using the harmonic approximation, which models the potential energy surface as a parabola around the equilibrium geometry.
The results of these calculations provide a set of vibrational modes, each with a specific frequency and intensity. These can be visualized to understand the nature of the atomic motions involved in each vibration. The predicted IR and Raman spectra can then be compared with experimental spectra for validation. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for understanding the mechanisms of chemical reactions. For 1,4-Bis-(2,2,2-trifluoroethyl)benzene, these methods can be used to explore potential reaction pathways, identify intermediates and transition states, and calculate reaction energetics.
Transition State Search and Determination of Reaction Energy Barriers
A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the TS geometry. Once the TS is found, its structure can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. This barrier is a critical parameter that determines the reaction rate. Computational methods can provide valuable estimates of these barriers, guiding the design of experiments and the optimization of reaction conditions.
Reaction Coordinate Analysis and Solvent Effects on Reaction Pathways
Reaction coordinate analysis involves mapping the potential energy surface along the path of a chemical reaction. This analysis provides a detailed picture of the energy changes that occur as the reactants are converted into products. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state connects the desired reactants and products.
Solvent effects can have a significant impact on reaction pathways and energetics. Computational models can account for these effects using either implicit solvent models, which represent the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. These models are crucial for obtaining accurate predictions of reaction mechanisms in solution.
In Silico Design and Prediction of Novel Derivatives of 1,4-Bis-(2,2,2-trifluoroethyl)benzene
The principles of computational chemistry can be extended to the rational design of new molecules with desired properties. Starting from the structure of 1,4-Bis-(2,2,2-trifluoroethyl)benzene, novel derivatives can be designed and their properties predicted in silico.
Virtual Screening for Enhanced Reactivity or Targeted Properties
Virtual screening is a computational technique used to search large libraries of virtual compounds for those that possess specific properties. In the context of 1,4-Bis-(2,2,2-trifluoroethyl)benzene, derivatives could be screened for properties such as enhanced reactivity in a particular transformation, improved electronic properties, or specific binding affinities for a target receptor.
This process typically involves generating a library of candidate molecules by systematically modifying the parent structure. The properties of each molecule are then calculated using computational methods. This allows for the rapid identification of promising candidates for further experimental investigation, thereby accelerating the discovery of new functional molecules.
Lack of Publicly Available Research Hinders Analysis of 1,4-Bis-(2,2,2-trifluoroethyl)benzene
A thorough review of available scientific literature and computational chemistry databases has revealed a significant gap in research concerning the specific chemical compound 1,4-Bis-(2,2,2-trifluoroethyl)benzene. Despite targeted searches for theoretical and computational studies, no specific research findings or data pertaining to the computational rationalization for the design of novel synthetic routes for this molecule could be located.
The inquiry sought to detail the application of computational chemistry in understanding and predicting synthetic pathways for 1,4-Bis-(2,2,2-trifluoroethyl)benzene. This would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms, determine transition state energies, and predict reaction kinetics and thermodynamics. Such computational studies are instrumental in modern synthetic chemistry for optimizing reaction conditions, predicting the feasibility of new synthetic routes, and understanding the underlying electronic and steric factors that govern a reaction's outcome.
However, the absence of published research on this particular compound means that no data tables with calculated activation energies, reaction enthalpies, or optimized molecular geometries for synthetic intermediates and transition states can be provided. Similarly, a discussion of detailed research findings on how computational models have been used to design novel synthetic approaches for 1,4-Bis-(2,2,2-trifluoroethyl)benzene cannot be constructed without a foundation of peer-reviewed scientific studies.
While computational chemistry is a powerful tool for the rational design of synthetic routes for a wide array of chemical compounds, its application to 1,4-Bis-(2,2,2-trifluoroethyl)benzene has not been documented in the accessible scientific domain. Therefore, a detailed, evidence-based article on this specific topic cannot be generated at this time.
Applications of 1,4 Bis 2,2,2 Trifluoroethyl Benzene in Advanced Materials Science and Polymer Chemistry
Incorporation into High-Performance Polymers
Extensive searches of chemical and materials science databases have yielded no instances of 1,4-Bis-(2,2,2-trifluoroethyl)benzene being utilized as a monomer or precursor for the synthesis of high-performance polymers. The trifluoroethyl group (-CH2CF3) lacks the necessary reactive functional groups (e.g., amino, carboxyl, hydroxyl) that are required for participation in the polymerization reactions that form polyimides, polyesters, polycarbonates, and polysulfones.
For a benzene-based molecule to be incorporated into these polymer backbones, it must be functionalized with at least two reactive sites. For example, the synthesis of fluorinated polyimides typically involves the reaction of fluorinated diamines with dianhydrides. While many such fluorinated monomers exist, they are generally derivatives of other fluorinated aromatic compounds, not 1,4-Bis-(2,2,2-trifluoroethyl)benzene.
Synthesis of Fluorinated Polyimides and Poly(ether imide)s
There is no scientific literature detailing the synthesis of fluorinated polyimides or poly(ether imide)s using 1,4-Bis-(2,2,2-trifluoroethyl)benzene as a starting material or monomer. The synthesis of such polymers requires aromatic diamines and dianhydrides, and no synthetic routes to produce these functionalized molecules from 1,4-Bis-(2,2,2-trifluoroethyl)benzene are described in the available literature.
Development of Fluorinated Polyesters, Polycarbonates, and Polysulfones
Similarly, the development of fluorinated polyesters, polycarbonates, and polysulfones relies on monomers containing hydroxyl, carboxylic acid, or other suitable reactive groups. No research has been found that describes the conversion of 1,4-Bis-(2,2,2-trifluoroethyl)benzene into diol, dicarboxylic acid, or bisphenol monomers required for the synthesis of these polymer classes.
Role in Fluoroelastomers and Specialty Rubbers
The field of fluoroelastomers and specialty rubbers utilizes a range of fluorinated monomers and cross-linking agents to achieve high levels of chemical and thermal resistance. However, a thorough review of the literature indicates that 1,4-Bis-(2,2,2-trifluoroethyl)benzene is not employed in these applications.
Monomer for Enhanced Chemical and Thermal Resistance in Elastomeric Networks
Fluoroelastomers are typically copolymers of monomers such as vinylidene fluoride (B91410), hexafluoropropylene, and tetrafluoroethylene. There is no evidence to suggest that 1,4-Bis-(2,2,2-trifluoroethyl)benzene is used as a comonomer in the production of any commercially available or experimental fluoroelastomer.
Cross-Linking Agent for Modifying Elastomeric Properties
Cross-linking is a critical step in the production of elastomers, imparting the necessary elasticity and durability. While various organic molecules are used as cross-linking agents, 1,4-Bis-(2,2,2-trifluoroethyl)benzene is not among them. The chemical structure of this compound does not lend itself to typical cross-linking chemistries used for fluoroelastomers, which often involve peroxide or bisphenol-based systems. While some benzene (B151609) derivatives can act as cross-linking agents, they possess different and more reactive functional groups.
Advanced Dielectric and Insulating Materials
The ever-increasing demand for faster and more efficient electronic devices is intrinsically linked to the development of materials with low dielectric constants (low-k). Fluorinated polymers are at the forefront of this research due to the unique properties of the carbon-fluorine bond.
Reduction of Dielectric Constant through Fluorination
Table 1: Dielectric Constants of Selected Fluorinated Polyimides
| Polymer/Monomer Used | Dielectric Constant (k) at 1 MHz | Reference |
|---|---|---|
| Polyimide with TFMB | 2.312 | mdpi.com |
This table is for illustrative purposes, showing the effect of fluorination in similar polymer systems.
Applications in Electronics, Microelectronics, and High-Frequency Components
Materials with low dielectric constants are crucial for minimizing signal delay, reducing power consumption, and preventing crosstalk in integrated circuits. researchgate.net Polymers derived from 1,4-Bis-(2,2,2-trifluoroethyl)benzene could be utilized as interlayer dielectrics in semiconductors and as substrate materials for high-frequency printed circuit boards. researchgate.net The excellent thermal stability imparted by the aromatic ring and the C-F bonds would also be advantageous for these applications, allowing the material to withstand the high temperatures involved in semiconductor manufacturing. mdpi.com
Membranes for Gas Separation and Filtration Technologies
Fluorinated polymers have shown great promise in the field of membrane-based gas separation due to their unique combination of high permeability and good selectivity.
Enhanced Permeability and Selectivity in Fluorinated Polymer Membranes
The introduction of bulky fluorinated groups, such as the trifluoroethyl groups in 1,4-Bis-(2,2,2-trifluoroethyl)benzene, into a polymer structure can increase the fractional free volume (FFV). This increased free volume creates more pathways for gas molecules to diffuse through the membrane, leading to higher gas permeability.
Simultaneously, the specific interactions between the fluorinated polymer and different gas molecules can enhance selectivity. For example, the separation of CO2 from CH4 is a critical industrial process. While many highly permeable polymers exhibit poor selectivity, certain fluorinated polyimides have demonstrated an attractive balance of both properties. The bulky structure resulting from the incorporation of monomers like 1,4-Bis-(2,2,2-trifluoroethyl)benzene would likely lead to membranes with high permeability for gases like oxygen and carbon dioxide.
Application in Industrial Gas Purification and Separation Processes
Polymer membranes derived from fluorinated monomers are employed in a variety of industrial applications, including:
Air Separation: Enriching nitrogen from the air.
Natural Gas Sweetening: Removing acidic gases like CO2 and H2S from natural gas streams.
Hydrogen Recovery: Separating hydrogen from other process gases.
The robust chemical and thermal stability of polymers containing the 1,4-bis(2,2,2-trifluoroethyl)benzene moiety would make them suitable for use in these often harsh industrial environments.
Development of Functional Coatings and Surface Modifiers
The low surface energy of fluorinated polymers makes them ideal for creating functional coatings with properties such as hydrophobicity, oleophobicity, and anti-fouling characteristics. The trifluoroethyl groups in 1,4-Bis-(2,2,2-trifluoroethyl)benzene-based polymers would tend to migrate to the surface, creating a low-energy interface with the surrounding environment.
These coatings could be applied to a variety of substrates to impart desirable surface properties. For example, they could be used to create water-repellent surfaces on textiles, anti-graffiti coatings on buildings, or anti-fouling coatings for marine applications. The ability to tailor the surface properties by incorporating such fluorinated monomers is a significant area of materials research.
Low Surface Energy and Hydrophobic/Oleophobic Properties for Anti-Wetting Coatings
The primary driver for the use of fluorinated compounds in surface applications is their ability to dramatically lower surface energy. The presence of multiple trifluoromethyl (-CF3) groups in 1,4-Bis-(2,2,2-trifluoroethyl)benzene creates a surface with weak intermolecular interactions (van der Waals forces). ua.pt When this compound is incorporated into a polymer matrix or used to treat a surface, these fluorinated moieties tend to orient themselves at the air-solid interface to minimize interfacial energy.
This orientation results in a surface densely packed with -CF3 groups, which is known to be one of the lowest-energy surfaces achievable. cmu.edu A low-energy surface, in turn, exhibits high contact angles with liquids, a measure of its wettability. nih.gov Surfaces with high water contact angles (>90°) are termed hydrophobic (water-repelling), while those with high oil/hydrocarbon contact angles are oleophobic (oil-repelling). nih.gov The incorporation of fluorine-containing groups into polymer coatings has been shown to significantly increase the water contact angle and reduce surface energy. researchgate.net
Table 1: Comparison of Typical Water Contact Angles on Different Surfaces This table illustrates the general effect of fluorination on surface wettability.
| Material Surface | Typical Water Contact Angle (θ) | Wettability Classification |
|---|---|---|
| Uncoated Glass | < 30° | Hydrophilic |
| Poly(methyl methacrylate) (PMMA) | ~70° | Moderately Hydrophilic |
| Polystyrene | ~90° | Borderline Hydrophobic |
| Fluorinated Polymer Coating | > 110° | Hydrophobic |
| Expected for a 1,4-Bis-(2,2,2-trifluoroethyl)benzene enriched surface | > 100° | Hydrophobic |
Anti-Fouling and Corrosion Resistance Applications
The low surface energy and hydrophobicity endowed by 1,4-Bis-(2,2,2-trifluoroethyl)benzene are directly linked to enhanced anti-fouling and corrosion resistance. Biofouling in marine environments, for instance, is the unwanted accumulation of microorganisms, plants, and algae on submerged structures, which increases drag and fuel consumption on ships. rsc.org Low-energy surfaces make it difficult for marine organisms to gain a strong foothold, and this "fouling-release" mechanism is a cornerstone of non-toxic anti-fouling strategies. hochleitner-marine.com Fluorine-based paints are noted for their superior performance in low surface energy anti-fouling applications. hochleitner-marine.comdtu.dk
Similarly, corrosion is an electrochemical process that requires the presence of an electrolyte, typically water, in contact with the metal surface. A highly hydrophobic coating acts as a physical barrier that repels water, significantly impeding the corrosion process. nih.gov Research on fluorinated polyurethane and epoxy coatings demonstrates that the inclusion of fluorinated groups improves water resistance and corrosion protection by preventing the penetration of corrosive species like water and chloride ions to the substrate. researchgate.netmdpi.com The incorporation of fluorinated graphene into epoxy coatings, for example, has been shown to enhance hydrophobic properties and long-term corrosion resistance by orders of magnitude. nih.gov Therefore, polymers functionalized with 1,4-Bis-(2,2,2-trifluoroethyl)benzene would be expected to exhibit excellent barrier properties against corrosive agents. mdpi.com
Optoelectronic and Photonic Materials
The electronic properties of the benzene ring are significantly altered by the strong electron-withdrawing nature of the two trifluoroethyl substituents. This modification of the electronic structure, combined with the physical effects of fluorine incorporation, makes the compound a candidate for use in optoelectronic and photonic materials.
Influence of Fluorination on Refractive Index and Light Transmission Properties
A key property of materials used in optics, such as for lenses, optical fibers, or waveguides, is the refractive index (n), which measures how much light is bent as it passes through the material. thomasnet.com The incorporation of fluorine into organic polymers generally leads to a decrease in their refractive index. mdpi.com This is attributed to the low polarizability of the C-F bond compared to the C-H bond. For non-polar plastics, the refractive index is directly related to the dielectric constant. thomasnet.com
Polymers containing trifluoroethyl groups, such as poly(trifluoroethyl methacrylate) (PTFEMA), are known to have lower refractive indices than their non-fluorinated analogues like PMMA. researchgate.netresearchgate.net This makes materials derived from 1,4-Bis-(2,2,2-trifluoroethyl)benzene potentially useful for applications requiring low-index optical materials, such as cladding for optical fibers or anti-reflective coatings.
Furthermore, replacing C-H bonds with C-F bonds can improve the optical transparency of a material, especially in the near-infrared (NIR) region of the spectrum. researchgate.net Vibrational overtones of C-H bonds can cause significant absorption losses at telecommunication wavelengths, and fluorination shifts these absorption bands to longer wavelengths, out of the operating window. mdpi.comresearchgate.net
Table 2: Refractive Indices (n) of Benzene and a Related Fluorinated Aromatic Compound This table provides a comparison to illustrate the typical effect of fluorination on the refractive index of an aromatic ring.
| Compound | Chemical Formula | Refractive Index (n₂₀/D) |
|---|---|---|
| Toluene (B28343) (Methylbenzene) | C₇H₈ | 1.4969 lsu.edu |
| 1,4-Bis(trifluoromethyl)benzene (B1346883) | C₈H₄F₆ | 1.379 sigmaaldrich.com |
The significant drop in refractive index for 1,4-Bis(trifluoromethyl)benzene compared to toluene demonstrates the powerful effect of fluorination, a trend that would be expected to hold for 1,4-Bis-(2,2,2-trifluoroethyl)benzene.
Potential in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices
In the field of organic electronics, modifying the electronic structure of molecules is key to optimizing device performance. The incorporation of fluorine atoms into aromatic compounds is a common strategy to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The strong electron-withdrawing effect of the trifluoroethyl groups in 1,4-Bis-(2,2,2-trifluoroethyl)benzene lowers the energy of both the HOMO and LUMO levels.
This tuning of electronic properties is critical for designing materials for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) devices. In OLEDs, stable, deep HOMO levels can lead to better charge injection and transport, potentially improving device efficiency and lifetime. researchgate.net In OPVs, matching the energy levels of donor and acceptor materials is crucial for efficient charge separation and collection. researchgate.net Fluorinated benzene derivatives are actively being investigated as building blocks for non-fullerene acceptors in organic solar cells. researchgate.net The introduction of fluorine can also influence molecular packing and film morphology, which are critical factors for charge transport in thin-film devices. researchgate.net While direct application of 1,4-Bis-(2,2,2-trifluoroethyl)benzene in published OLED or OPV devices is not prominent, its structural motifs are relevant to the ongoing design of advanced fluorinated materials for high-performance optoelectronics.
Future Research Directions and Emerging Paradigms for 1,4 Bis 2,2,2 Trifluoroethyl Benzene
Exploration of Novel Catalytic Systems for Sustainable and Efficient Synthesis
The current synthetic routes to molecules structurally similar to 1,4-Bis-(2,2,2-trifluoroethyl)benzene often rely on harsh reaction conditions and stoichiometric reagents, which are neither environmentally nor economically sustainable. Future research should prioritize the development of novel catalytic systems that offer high efficiency and selectivity under mild conditions.
Recent advancements in catalysis for C-C bond formation offer promising avenues. cardiff.ac.ukrsc.org Transition-metal catalysis, particularly with palladium and rhodium, has shown efficacy in the trifluoroethylation of aryl halides and the C-H functionalization of arenes. nih.govnih.govrsc.orgrsc.orgnih.govnih.gov Exploring these catalytic systems for the direct, double trifluoroethylation of benzene (B151609) or 1,4-dihalobenzenes could provide a more atom-economical and sustainable route. Furthermore, the burgeoning field of photoredox catalysis presents an opportunity for the radical trifluoromethylation and perfluoroalkylation of arenes under visible light, offering a potentially greener alternative to traditional methods. rsc.orgnih.govchemrxiv.orgacs.org The development of enzymatic catalysts, such as SAM-dependent fluorinases, could also lead to highly selective and environmentally benign synthetic pathways. rsc.org
Table 1: Potential Catalytic Strategies for Sustainable Synthesis
| Catalytic Approach | Potential Advantages | Key Research Challenges |
| Transition-Metal Catalysis (Pd, Rh) | High efficiency and selectivity, potential for direct C-H functionalization. | Catalyst cost and stability, harsh reaction conditions for some systems. |
| Photoredox Catalysis | Mild reaction conditions (visible light), use of readily available precursors. | Substrate scope limitations, potential for side reactions. |
| Biocatalysis (e.g., Fluorinases) | High selectivity, environmentally benign (aqueous media, ambient temperature). | Limited availability and stability of enzymes, narrow substrate scope. |
Integration into Advanced Supramolecular Architectures and Self-Assembled Systems
The trifluoroethyl groups in 1,4-Bis-(2,2,2-trifluoroethyl)benzene can participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, making it an attractive building block for supramolecular chemistry. nih.gov While research on this specific molecule is limited, studies on other fluorinated aromatic compounds have demonstrated their ability to form ordered structures. For instance, perfluorinated polycondensed aromatic hydrocarbons are known to self-assemble into columnar π-π aggregated structures. unifr.ch The integration of 1,4-Bis-(2,2,2-trifluoroethyl)benzene into such systems could lead to the development of novel materials with unique electronic and optical properties.
Future investigations could explore its use as a guest molecule in host-guest chemistry or as a fundamental unit in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The electron-deficient nature of the aromatic ring, induced by the trifluoroethyl groups, could facilitate interactions with electron-rich guest molecules. Furthermore, the rigid and linear geometry of the molecule makes it an ideal candidate for creating well-defined, porous supramolecular structures.
Rational Design of Derivatives with Tunable Electronic and Steric Properties for Specific Material Performance
The electronic and steric properties of 1,4-Bis-(2,2,2-trifluoroethyl)benzene can be fine-tuned through the introduction of various functional groups onto the benzene ring. This rational design of derivatives could lead to materials with tailored performance for specific applications. For example, the introduction of electron-donating groups could modulate the bandgap of the molecule, making it suitable for use in organic electronics. Conversely, the addition of bulky substituents could alter the packing of the molecules in the solid state, influencing their charge transport properties.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict how different substituents will affect the molecular properties, thereby guiding synthetic efforts. nih.gov This synergistic approach of computational design and experimental synthesis will be crucial for the efficient development of new materials based on the 1,4-Bis-(2,2,2-trifluoroethyl)benzene scaffold.
Development of High-Throughput Screening Methodologies for Discovering New Applications
The discovery of new applications for 1,4-Bis-(2,2,2-trifluoroethyl)benzene and its derivatives could be significantly accelerated through the implementation of high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of a large number of compounds for a specific property or activity. For instance, HTS could be used to screen a library of derivatives for their potential as components in organic solar cells or as liquid crystals. nih.gov The unique properties of organofluorine compounds make them promising candidates for a wide range of applications in materials science. rsc.org
Synergistic Approaches Combining Advanced Computational and Experimental Research
A powerful paradigm for accelerating the development of new materials is the synergistic combination of advanced computational and experimental techniques. nih.govnih.gov Computational methods, such as DFT and molecular dynamics simulations, can provide valuable insights into the structure, properties, and reactivity of 1,4-Bis-(2,2,2-trifluoroethyl)benzene and its derivatives at the molecular level. researchgate.netmdpi.com These computational predictions can then guide experimental studies, such as spectroscopic characterization and device fabrication, leading to a more efficient and targeted research process. This integrated approach has been successfully applied to understand the impact of fluorine on molecular structure and noncovalent interactions in other systems. nih.gov
Investigation of Circular Economy Principles in the Lifecycle of 1,4-Bis-(2,2,2-trifluoroethyl)benzene and its Derivatives
As with all synthetic chemicals, it is imperative to consider the entire lifecycle of 1,4-Bis-(2,2,2-trifluoroethyl)benzene, from its synthesis to its end-of-life, within the framework of a circular economy. societechimiquedefrance.fr This involves developing sustainable manufacturing processes, as discussed in section 7.1, as well as strategies for recycling and degradation.
Q & A
Q. What are the standard synthetic routes for 1,4-Bis-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, fluorinated alkyl groups can be introduced to a benzene ring using halogenated precursors under anhydrous conditions. Evidence from fluorinated aromatic syntheses (e.g., 2,3,5,6-tetrafluoro-1,4-bis(trimethylsilyl)benzene) highlights the use of freshly distilled reagents like (CH3)3SiCl under dry nitrogen to prevent hydrolysis . Optimizing stoichiometry (e.g., excess trifluoroethylating agents) and catalysts (e.g., Pd or Cu) improves yields. Reaction temperatures between 80–120°C and aprotic solvents (e.g., THF, DMF) are critical for minimizing side reactions .
Q. How can researchers characterize 1,4-Bis-(2,2,2-trifluoroethyl)benzene using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy: and NMR are essential for confirming trifluoroethyl group integration and substitution patterns. For example, signals near -60 to -70 ppm (CF) and splitting patterns for aromatic protons provide structural clues .
- X-ray Crystallography: Single-crystal analysis resolves steric effects of trifluoroethyl groups. Studies on analogous fluorinated benzene derivatives (e.g., 1,4-dimethoxy-2,5-bis{2-[4-(trifluoromethyl)phenyl]ethynyl}benzene) show C–F···π interactions and bond-length distortions due to electron-withdrawing groups . Data collection at 293 K with R-factors <0.05 ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated aromatic compounds like 1,4-Bis-(2,2,2-trifluoroethyl)benzene?
Methodological Answer: Discrepancies in NMR shifts or unexpected splitting patterns may arise from dynamic effects (e.g., rotational barriers of CF groups) or solvent polarity. Cross-validation with computational methods (DFT calculations) and variable-temperature NMR can isolate these effects. For instance, studies on 1,3-bis(trifluoromethyl)benzene derivatives used DFT to correlate experimental shifts with electron density maps . Additionally, comparing melting points (e.g., >100°C for similar fluorinated compounds ) and solubility profiles in polar vs. nonpolar solvents helps confirm purity .
Q. What role do the trifluoroethyl groups play in the compound’s electronic properties and reactivity in cross-coupling reactions?
Methodological Answer: Trifluoroethyl groups are strong electron-withdrawing substituents, reducing electron density on the aromatic ring and directing electrophilic substitution to meta positions. In cross-coupling reactions (e.g., Suzuki-Miyaura), these groups stabilize transition states via inductive effects, enhancing regioselectivity. For example, fluorinated benzynes with CF groups show accelerated coupling rates with boronic acids compared to non-fluorinated analogs . Computational studies (e.g., Cambridge Structural Database analysis) reveal that C–F bonds increase molecular dipole moments, influencing solubility and intermolecular interactions .
Q. How does 1,4-Bis-(2,2,2-trifluoroethyl)benzene perform as a building block in fluorinated polymer synthesis?
Methodological Answer: The compound’s rigidity and fluorine content make it suitable for high-performance polymers. In polycondensation reactions, it acts as a monomer to introduce thermal stability and hydrophobicity. For example, fluorinated poly(ether ketone)s synthesized with similar bis(trifluoroethyl)benzene derivatives exhibit glass transition temperatures >200°C and low dielectric constants (<2.5) . Reaction conditions (e.g., 140–160°C in sulfolane) and catalysts (e.g., KCO) are critical for achieving high molecular weights (>50 kDa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
